2,4,5-Trifluorobenzyl alcohol
Overview
Description
2,4,5-Trifluorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, characterized by the presence of three fluorine atoms on the benzene ring. While the provided papers do not directly discuss 2,4,5-trifluorobenzyl alcohol, they do provide insights into the chemistry of related polyfluorobenzyl alcohols and their synthesis, which can be informative for understanding the properties and reactivity of 2,4,5-trifluorobenzyl alcohol.
Synthesis Analysis
The synthesis of polyfluorobenzyl alcohols can be achieved through various methods. For instance, the electroreduction of polyfluorobenzoic acids to polyfluorobenzyl alcohols has been demonstrated using solid cathodes in aqueous sulfuric acid . This method shows the feasibility of selectively synthesizing polyfluorobenzyl alcohols, which could potentially be applied to the synthesis of 2,4,5-trifluorobenzyl alcohol.
Molecular Structure Analysis
The molecular structure of polyfluorobenzyl alcohols is characterized by a benzene ring substituted with fluorine atoms and a benzylic alcohol group. The presence of fluorine atoms significantly affects the electronic properties of the molecule due to their high electronegativity, which can influence the reactivity and stability of the alcohol group.
Chemical Reactions Analysis
Polyfluorobenzyl alcohols can participate in various chemical reactions. For example, benzylic alcohols can undergo Friedel-Crafts alkylations with nucleophiles to afford unsymmetrically substituted compounds . This suggests that 2,4,5-trifluorobenzyl alcohol could also be used in similar reactions to synthesize more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyfluorobenzyl alcohols are influenced by
Scientific Research Applications
Oxidation and Electron Transfer Studies
2,4,5-Trifluorobenzyl alcohol has been studied in the context of oxidation and electron transfer mechanisms. A research conducted by Morimoto et al. (2012) explored the oxidation of various benzyl alcohol derivatives, including compounds similar to 2,4,5-Trifluorobenzyl alcohol, using an iron(IV)-oxo complex. This study highlighted the influence of electron transfer processes in the oxidation reactions of these compounds (Morimoto et al., 2012).
Photocatalytic Oxidation
In the field of photocatalysis, 2,4,5-Trifluorobenzyl alcohol derivatives have been used in studies focusing on the selective oxidation of benzyl alcohols into aldehydes. Higashimoto et al. (2009) reported the photocatalytic oxidation of benzyl alcohol derivatives, including trifluoromethylbenzyl alcohol, into corresponding aldehydes using titanium dioxide under visible light irradiation. This work offers insights into the photocatalytic applications of trifluorobenzyl alcohol derivatives (Higashimoto et al., 2009).
Lewis Acid Catalysis
Scandium trifluoromethanesulfonate has been identified as an extremely active Lewis acid catalyst in the acylation of alcohols, including benzyl alcohols and their derivatives. Research by Ishihara et al. (1996) highlights the high catalytic activity of scandium triflate in acylation reactions, which can be relevant to the chemistry of 2,4,5-Trifluorobenzyl alcohol (Ishihara et al., 1996).
Synthesis and Reaction Studies
The synthesis of various derivatives of 2,4,5-Trifluorobenzyl alcohol and their reactivity have been the subject of several studies. Deng et al. (2016) developed a continuous-flow system for synthesizing 2,4,5-trifluorobromobenzene, a derivative of 2,4,5-Trifluorobenzyl alcohol, highlighting the efficiency and practicality of this method in producing valuable intermediates (Deng et al., 2016).
Molecular Architecture
Studies on molecular architecture, such as the work by Hawker & Fréchet (1990), have utilized benzyl alcohol derivatives, including 2,4,5-Trifluorobenzyl alcohol, in the synthesis of dendritic macromolecules. This research provides insight into the application of these compounds in creating complex molecular structures (Hawker & Fréchet, 1990).
Safety And Hazards
When handling 2,4,5-Trifluorobenzyl alcohol, avoid dust formation and breathing mist, gas, or vapors . Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
(2,4,5-trifluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXZCCOHXZFHBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380340 | |
Record name | 2,4,5-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorobenzyl alcohol | |
CAS RN |
144284-25-3 | |
Record name | 2,4,5-Trifluorobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10380340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,5-Trifluorobenzyl Alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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